molecular formula C9H8Cl2F2O2 B14048317 1,2-Dichloro-5-difluoromethoxy-3-ethoxybenzene

1,2-Dichloro-5-difluoromethoxy-3-ethoxybenzene

Katalognummer: B14048317
Molekulargewicht: 257.06 g/mol
InChI-Schlüssel: XBPYHVBWPYPBOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dichloro-5-difluoromethoxy-3-ethoxybenzene is an organic compound with the molecular formula C9H8Cl2F2O2 and a molecular weight of 257.06 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, a difluoromethoxy group, and an ethoxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-5-difluoromethoxy-3-ethoxybenzene typically involves the following steps:

    Etherification: The formation of the ethoxy group through the reaction of an alcohol with an appropriate reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and etherification processes under controlled conditions to ensure high yield and purity. Specific details on the industrial methods are proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dichloro-5-difluoromethoxy-3-ethoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: Where one or more substituents on the benzene ring are replaced by other groups.

    Oxidation and Reduction Reactions: Involving changes in the oxidation state of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Using reagents such as sodium hydroxide or potassium hydroxide.

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation and reduction reactions may produce different oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

1,2-Dichloro-5-difluoromethoxy-3-ethoxybenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,2-Dichloro-5-difluoromethoxy-3-ethoxybenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Cellular Processes: Affecting processes such as cell signaling, gene expression, and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2-Dichloro-5-difluoromethoxy-3-ethoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C9H8Cl2F2O2

Molekulargewicht

257.06 g/mol

IUPAC-Name

1,2-dichloro-5-(difluoromethoxy)-3-ethoxybenzene

InChI

InChI=1S/C9H8Cl2F2O2/c1-2-14-7-4-5(15-9(12)13)3-6(10)8(7)11/h3-4,9H,2H2,1H3

InChI-Schlüssel

XBPYHVBWPYPBOY-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C(=CC(=C1)OC(F)F)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.